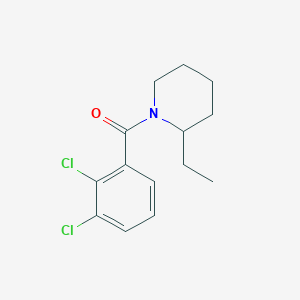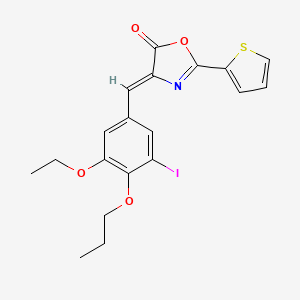![molecular formula C17H19FN2O3S B4837147 3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(2-fluorophenyl)propanamide](/img/structure/B4837147.png)
3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(2-fluorophenyl)propanamide
Descripción general
Descripción
The compound belongs to a class of sulfonamide molecules that have garnered interest for their diverse range of biological activities and chemical properties. Sulfonamides are known for their versatility in chemical synthesis and applications in medicinal chemistry, owing to their unique structural characteristics and reactivity patterns.
Synthesis Analysis
The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines or amides in the presence of a base. For example, Durgun et al. (2016) described the synthesis and characterization of a sulfonamide compound using spectroscopic techniques, highlighting the steps involved in the preparation and the structural confirmation through FT-IR, 1H-NMR, 13C-NMR, and X-ray crystallography (Durgun et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often elucidated using a combination of spectroscopic methods and X-ray crystallography. The structural analysis reveals the orientation of the sulfonamide group in relation to other functional groups within the molecule, which is crucial for understanding the compound's reactivity and interactions. For instance, the study by Durgun et al. provides detailed insights into the molecular geometry, vibrational frequencies, and electronic structure of a sulfonamide compound (Durgun et al., 2016).
Chemical Reactions and Properties
Sulfonamide compounds can participate in various chemical reactions, leveraging the reactivity of the sulfonamide group. These reactions include sulfonation, amidation, and coupling reactions, which are pivotal in the synthesis of diverse chemical entities. The reactivity and chemical properties of sulfonamides are influenced by the electronic characteristics of the substituents attached to the sulfonamide nitrogen and the adjacent aromatic system.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, can be determined using standard analytical techniques. These properties are essential for understanding the compound's behavior in different solvents and conditions, which is crucial for its application in chemical synthesis and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, including acidity, basicity, and nucleophilicity of the sulfonamide nitrogen, play a significant role in their biological activity and chemical reactivity. These properties are often explored through experimental studies and computational methods to gain insights into the compound's interaction with biological targets and its reactivity in chemical synthesis.
For a more detailed exploration of these aspects and access to a wider range of scientific insights, please refer to the following sources:
- Synthesis and molecular structure analysis: (Durgun et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-20(2)24(22,23)14-10-7-13(8-11-14)9-12-17(21)19-16-6-4-3-5-15(16)18/h3-8,10-11H,9,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJZHHVCYMPOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-dibenzo[b,d]furan-3-yl-4'-methoxy-3-biphenylcarboxamide](/img/structure/B4837073.png)
![3-(2-furyl)-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acrylamide](/img/structure/B4837079.png)
![1-(3-fluorobenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4837082.png)
![1-[(4-ethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B4837092.png)

![N-[2-(4-fluorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4837096.png)
![methyl 5-[(diethylamino)carbonyl]-2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4837113.png)
![6-(2-furyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4837119.png)
![1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4837123.png)
![5-imino-2-(2-methylphenyl)-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4837124.png)
![5-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4837143.png)

![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4837162.png)
